molecular formula C19H30N2 B12490960 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine CAS No. 1005060-08-1

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

Cat. No.: B12490960
CAS No.: 1005060-08-1
M. Wt: 286.5 g/mol
InChI Key: UYTWIDNXSZFDQW-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a complex organic compound characterized by its unique bicyclic and piperazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine typically involves multiple steps. One common approach is the Mannich reaction, where bicyclo[2.2.1]hept-5-en-2-ylmethanol reacts with secondary amines and formaldehyde . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is unique due to its combination of bicyclic and piperazine structures, which confer distinct chemical and biological properties

Properties

CAS No.

1005060-08-1

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

InChI

InChI=1S/C19H30N2/c1-2-4-16(5-3-1)14-20-8-10-21(11-9-20)15-19-13-17-6-7-18(19)12-17/h1-2,6-7,16-19H,3-5,8-15H2

InChI Key

UYTWIDNXSZFDQW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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